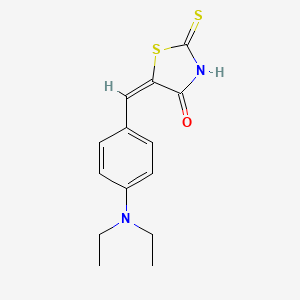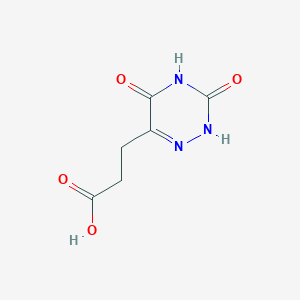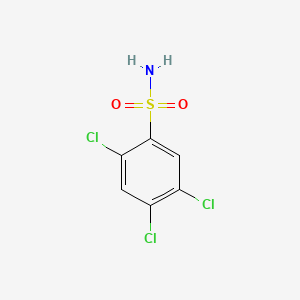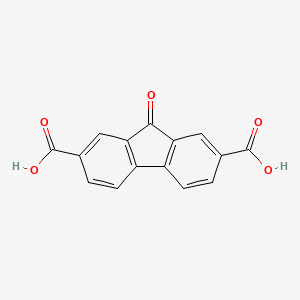![molecular formula C13H21N3O2S B1302203 4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline CAS No. 524719-43-5](/img/structure/B1302203.png)
4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline
Overview
Description
“4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline” is a chemical compound with the molecular formula C13H21N3O2S and a molecular weight of 283.39 .
Molecular Structure Analysis
The molecular structure of “4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline” consists of 13 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Medicinal Chemistry and Drug Design
- The sulfonamide group, integral to this compound, is widely used in medicinal chemistry and features in many marketed drugs. This group is a part of the 'sulfonamide antibacterials', which are derivatives of 4-aminobenzenesulfonamide. These drugs serve as inhibitors of tetrahydropteroic acid synthetase, essential for microbial growth. The sulfonamide moiety acts as an isostere of the carboxylic acid group of the natural substrate 4-aminobenzoic acid, which is vital for the activity of these compounds (Kalgutkar et al., 2010).
Spectroscopic Analysis
- A study conducted on 4-[(4-aminobenzene) sulfonyl] aniline involved Fourier transform infrared (FT-IR) and FT-Raman spectroscopy. The equilibrium geometry and harmonic vibrational frequencies were investigated using HF and DFT methods. This research provides insights into the vibrational spectra and electronic properties of the compound, making it a valuable reference for further scientific exploration (Muthu & Maheswari, 2012).
Material Science
- In material science, the compound's sulfonamide group has been studied for its potential in creating novel materials. For instance, the synthesis of sulfonated polyaniline via polymerization of the aniline heterodimer 4-aminodiphenylamine-2-sulfonic acid yielded a new form of sulfonated polyaniline. This polymer is notable for its solubility in aqueous base and polar solvents, and its spectra are similar to those obtained by direct ring-sulfonation of polyaniline (Royappa et al., 2001).
Environmental Chemistry
- In environmental chemistry, the sulfonamide group has been investigated for its role in the oxidation processes of certain antibiotics. This research is crucial for understanding the environmental impact and potential remediation strategies for sulfonamide antibiotics contamination (Ji et al., 2017).
properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-11(2)15-7-9-16(10-8-15)19(17,18)13-5-3-12(14)4-6-13/h3-6,11H,7-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKDJFYWLGROMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1302131.png)


![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)



